8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione
CAS No.:
Cat. No.: VC16102532
Molecular Formula: C21H27FN4O2S
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27FN4O2S |
|---|---|
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 8-[(4-fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione |
| Standard InChI | InChI=1S/C21H27FN4O2S/c1-3-4-5-6-7-8-13-26-17-18(25(2)20(28)24-19(17)27)23-21(26)29-14-15-9-11-16(22)12-10-15/h9-12H,3-8,13-14H2,1-2H3,(H,24,27,28) |
| Standard InChI Key | ZKIBZSVCUBDFCQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C |
Introduction
8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione is a synthetic compound belonging to the purine family of molecules. Purines are crucial components in biochemistry, playing significant roles in cellular processes such as energy transfer and signal transduction. This compound is characterized by its unique structure, which includes a fluorophenyl group and a methylsulfanyl group, contributing to its potential biological activity and applications in medicinal chemistry.
Key Characteristics:
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CAS Number: 1629229-37-3
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Molecular Formula: C16H15FN6OS
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Molecular Weight: Approximately 358.39 g/mol
Synthesis of 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the formation of the purine core followed by substitution reactions to introduce the fluorophenyl and octyl groups. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the reaction progress and characterize the final product.
Synthetic Steps:
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Formation of the Purine Core: Starting from simple precursors such as guanine or xanthine.
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Substitution Reactions: Introduction of the fluorophenyl group via a methylsulfanyl linkage.
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Alkylation: Addition of the octyl group to the purine core.
Biological Activity and Potential Applications
8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione is a subject of interest in drug development and biochemical research due to its potential pharmacological properties. Purine derivatives can act as inhibitors or modulators of various biochemical pathways, including those involved in cell signaling and metabolism. Detailed studies using enzyme assays or receptor binding assays would provide insights into its specific mechanism of action.
Potential Applications:
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Medicinal Chemistry: Potential therapeutic applications due to its biological activity.
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Biochemical Research: Investigating its role in cellular processes.
Future Research Directions:
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Mechanism of Action: Detailed studies on how it interacts with biological targets.
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Therapeutic Applications: Exploration of its potential in drug development.
Given the current state of research, there is a need for more comprehensive studies to fully elucidate the biological effects and potential therapeutic applications of this compound.
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